(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Biological Activity
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities attributed to its unique structural features. The compound comprises a benzamide moiety linked to a benzo[d]thiazole and a dimethylsulfamoyl group, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O4S2, with a molecular weight of 433.54 g/mol. The structural complexity suggests multiple functional groups that can engage in various interactions with biological molecules, potentially leading to significant pharmacological effects.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The presence of the sulfamoyl group is particularly notable as it has been associated with antibacterial effects. For instance, compounds containing benzothiazole derivatives have demonstrated significant antibacterial properties, suggesting that this compound may also possess similar activity.
Anticancer Activity
Preliminary studies have shown that related compounds exhibit antitumor activity. For example, certain benzothiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The anticancer mechanisms often involve the induction of apoptosis and disruption of cell cycle progression. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but warrants further investigation .
The mechanism of action for this compound is likely multifaceted due to its complex structure:
- Antibacterial Mechanism : It may inhibit bacterial cell wall synthesis, similar to other sulfonamide derivatives.
- Antitumor Mechanism : Potential interactions with DNA or inhibition of specific enzymes involved in cell proliferation could explain its anticancer properties .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(Z)-4-(N,N-dimethylsulfamoyl)... | Benzamide, Thiazole | Antimicrobial, Anti-inflammatory |
Sulfamethoxazole | Sulfamoyl group | Antibacterial |
Benzothiazole derivatives | Thiazole ring | Anticancer, Antimicrobial |
Thiazolidinediones | Thiazole ring | Antidiabetic |
This table highlights the potential pharmacological effects associated with structural components common to these compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-27-14-13-23-17-7-5-6-8-18(17)28-20(23)21-19(24)15-9-11-16(12-10-15)29(25,26)22(2)3/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFVJSJKPUEGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.